Bromodichloroacetamide

Description

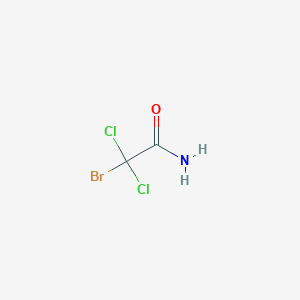

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-dichloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrCl2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGNVSUVJJULOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018301 | |

| Record name | 2-bromo-2,2-dichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98137-00-9 | |

| Record name | 2-Bromo-2,2-dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98137-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-2,2-dichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromodichloroacetamide: Chemical Properties and Structure

Abstract

Bromodichloroacetamide (BDCAcAm) is a halogenated amide of significant interest within the fields of environmental science and toxicology, primarily recognized as a disinfection byproduct (DBP) formed during water chlorination. This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and reactivity of 2-bromo-2,2-dichloroacetamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available scientific knowledge, offering insights into its characterization and potential toxicological implications. While experimental data for certain properties of bromodichloroacetamide are not widely available in public literature, this guide leverages data from closely related haloacetamides to provide a thorough and practical resource.

Introduction

Haloacetamides (HAcAms) represent a class of emerging nitrogenous disinfection byproducts (N-DBPs) that are formed during the disinfection of water sources containing natural organic matter, bromide, and anthropogenic compounds. Among these, bromodichloroacetamide (BDCAcAm) is a trihalogenated species featuring one bromine and two chlorine atoms attached to the alpha-carbon. The presence of multiple halogen atoms significantly influences its chemical reactivity and toxicological profile, making it a compound of concern for water quality and public health. This guide aims to consolidate the current understanding of bromodichloroacetamide's core chemical characteristics to support further research and risk assessment.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers and Physicochemical Properties of Bromodichloroacetamide

| Property | Value | Source |

| IUPAC Name | 2-bromo-2,2-dichloroacetamide | [PubChem][1] |

| Synonyms | Bromodichloroacetamide | [PubChem][1] |

| CAS Number | 98137-00-9 | [PubChem][1] |

| Molecular Formula | C₂H₂BrCl₂NO | [PubChem][1] |

| Molecular Weight | 206.85 g/mol | [PubChem][1] |

| XLogP3-AA (Computed) | 1.2 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |

| Topological Polar Surface Area | 43.1 Ų | [PubChem][1] |

| Melting Point | Data not available | |

| Comparative Compound: | ||

| 2-Bromoacetamide | 87-91 °C | [ChemicalBook][2] |

| 2,2-Dibromo-2-cyanoacetamide | 122-125 °C | [ChemicalBook][3] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Comparative Compound: | ||

| 2-Bromoacetamide | 160 g/L in water | [ChemicalBook][2] |

Molecular Structure

The molecular structure of bromodichloroacetamide consists of a central carbonyl carbon double-bonded to an oxygen atom and single-bonded to an amino group (-NH₂) and a halogenated alpha-carbon. The alpha-carbon is tetrahedrally coordinated, bonded to a bromine atom, two chlorine atoms, and the carbonyl carbon. The presence of three electron-withdrawing halogen atoms makes the alpha-carbon highly electrophilic.

Caption: 2D structure of 2-bromo-2,2-dichloroacetamide.

Synthesis and Purification

While a detailed, step-by-step experimental protocol for the synthesis of bromodichloroacetamide is not extensively documented in readily available literature, a general synthetic route can be inferred from methods used for other haloacetamides.

Proposed Synthesis Route: Amidation of Bromodichloroacetyl Ester

A plausible and commonly employed method for the synthesis of haloacetamides is the ammonolysis of the corresponding haloacetyl ester. This approach involves a two-step process starting from the haloacetic acid.

Caption: Proposed synthesis workflow for bromodichloroacetamide.

Step-by-Step Methodology (General Protocol):

-

Esterification of Bromodichloroacetic Acid:

-

Dissolve bromodichloroacetic acid in an appropriate alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid or a Lewis acid (e.g., BF₃ etherate).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, remove the solvent and excess alcohol under reduced pressure.

-

Purify the resulting ester (e.g., methyl bromodichloroacetate) by distillation or chromatography.

-

-

Ammonolysis of the Ester:

-

Dissolve the purified methyl bromodichloroacetate in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide while maintaining a low temperature.

-

Allow the reaction to stir for several hours at room temperature.

-

The product, bromodichloroacetamide, may precipitate from the reaction mixture and can be collected by filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Purification

Purification of haloacetamides is typically achieved through recrystallization. For related compounds like 2-bromoacetamide, recrystallization from hot petroleum ether has been reported. Sublimation under vacuum is another potential method for obtaining high-purity product.

Chemical Reactivity and Stability

The reactivity of bromodichloroacetamide is primarily dictated by the electrophilic nature of the alpha-carbon, which is substituted with three electron-withdrawing halogen atoms. This makes it susceptible to nucleophilic attack.

Nucleophilic Substitution

The carbon-halogen bonds are polarized, with the carbon atom carrying a partial positive charge. This facilitates nucleophilic substitution reactions where a nucleophile displaces one of the halogen atoms, typically the bromide ion, which is a good leaving group. The reactivity towards nucleophiles is expected to be significant, a characteristic shared with other α-haloacetamides. Studies on dihaloacetamides have shown that they can act as tunable electrophiles for the reversible covalent targeting of cysteine residues in proteins.[4] The reactivity is influenced by the combination of halogen atoms present.

Hydrolysis

Haloacetamides can undergo hydrolysis under both acidic and basic conditions. The stability of these compounds in aqueous environments is a critical factor in their environmental fate. Dichloroacetamide safeners, for instance, have been shown to undergo acid- and base-mediated hydrolysis.[5] The rate of hydrolysis is dependent on the specific structure of the compound and the pH of the solution.

Spectroscopic Characterization

Detailed experimental spectra for bromodichloroacetamide are not widely available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: A broad singlet corresponding to the two protons of the amide group (-NH₂) would be expected. The chemical shift would be in the range of 5.5-8.5 ppm, characteristic of amide protons.

-

¹³C NMR: Two signals are anticipated: one for the carbonyl carbon (C=O) in the downfield region (typically 160-180 ppm) and another for the α-carbon (C-BrCl₂). The chemical shift of the α-carbon would be significantly influenced by the attached halogens.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include:

-

N-H stretching vibrations of the primary amide at ~3400-3200 cm⁻¹ (appearing as two bands).

-

C=O stretching (Amide I band) at ~1650-1680 cm⁻¹.

-

N-H bending (Amide II band) at ~1600-1640 cm⁻¹.

-

C-N stretching at ~1400 cm⁻¹.

-

C-Br and C-Cl stretching vibrations in the fingerprint region (< 800 cm⁻¹).

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.85 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak and any fragments containing these halogens would appear as a characteristic pattern of isotopic peaks.

Toxicology and Environmental Impact

As a class of disinfection byproducts, haloacetamides are of toxicological concern.

Cytotoxicity and Genotoxicity

Studies on various haloacetamides have demonstrated their potential for cytotoxicity and genotoxicity. The toxicity of monohaloacetamides has been shown to be related to the leaving tendency of the halogen, following the order: iodoacetamide > bromoacetamide > chloroacetamide.[6] In vivo studies in mice have indicated that exposure to monohaloacetamides can induce hepatic oxidative stress.[6] Dichloroacetamide has been found to be substantially more cytotoxic and genotoxic than dichloromethane in rat kidney cells.[7] Given its structure, bromodichloroacetamide is also expected to exhibit significant biological activity.

Environmental Fate

The environmental fate of haloacetamides is influenced by factors such as hydrolysis and biodegradation. The presence of multiple halogen atoms can affect the rate of degradation. Some haloacetamides can be degraded by sulfite in drinking water, with the rate of degradation being dependent on the type of halogen.[8] Generally, iodo- and bromo-substituted compounds are more reactive than their chloro- analogs.[8]

Conclusion

Bromodichloroacetamide is a halogenated amide of considerable scientific interest, primarily due to its role as a disinfection byproduct. This guide has synthesized the available information on its chemical properties, structure, synthesis, and reactivity. While there is a notable lack of comprehensive experimental data for this specific compound in the public domain, by drawing comparisons with related haloacetamides, we can infer many of its key characteristics. The high electrophilicity of its α-carbon suggests significant reactivity towards nucleophiles, which is a key determinant of its biological activity and potential toxicity. Further research is warranted to fully characterize the physicochemical properties, spectral data, and toxicological profile of bromodichloroacetamide to better understand its environmental impact and risks to human health.

References

-

Yamane, D., Tetsukawa, R., Zenmyo, N., Tabata, K., Yoshida, Y., Matsunaga, N., Shindo, N., & Ojida, A. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of Medicinal Chemistry, 66(13), 9130–9146. [Link]

- Plewa, M. J., Wagner, E. D., Muellner, M. G., Hsu, K. M., & Richardson, S. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955–961.

- Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2013). Formation of haloacetonitriles and haloacetamides during chlorination of pure culture bacteria. Environmental Science & Technology, 47(5), 2251–2259.

- Ghanbari, F., & Moradi, M. (2017). The formation of disinfection by-products in water treatment: a review. Environmental Science and Pollution Research, 24(1), 1–25.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57485949, Bromodichloroacetamide. Retrieved February 6, 2026 from [Link].

-

National Toxicology Program. (1994). Abstract for RDGT94017. [Link]

-

Chen, X., Zhu, J., Jin, Y., & Wang, Q. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Ecotoxicology and Environmental Safety, 216, 112190. [Link]

-

Zhang, T., Xu, B., Lin, Y. L., Zhang, X., & Hu, C. Y. (2018). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. Water Research, 144, 15–23. [Link]

-

LibreTexts. (2019). 7.8: Structure and SN2 Reactivity: The Nucleophile. [Link]

-

Plewa, M. J., & Wagner, E. D. (2015). In vitro toxicity assessment of haloacetamides via a toxicogenomics assay. Methods in Molecular Biology, 1233, 215–227. [Link]

-

Anderson, K. L., & Hatcher, P. G. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16531–16540. [Link]

-

Pan, Y., Zhang, X., & Wang, Z. (2016). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Talanta, 161, 72–79. [Link]

-

Joll, C. A., & Linge, K. L. (2012). Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water. Water Research, 46(18), 6049–6058. [Link]

-

Chu, W., Gao, N., Deng, Y., Krasner, S. W., & Mitch, W. A. (2015). Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides. Environmental Science & Technology, 49(20), 12244–12251. [Link]

-

OpenOChem. Spin Spin Splitting. [Link]

-

Cordero, J. A., He, K., Okuta, E., Echigo, S., & Itoh, S. (2020). Effect of Biodegradation on Haloacetic Acid Formation Potentials of Anthropogenic Compounds During Chlorination. Environmental Science and Pollution Research International, 27(15), 18117–18128. [Link]

-

Ding, S., Chu, W., & Wang, B. (2014). Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water. Chemosphere, 111, 190–195. [Link]

-

U.S. Geological Survey. (2011). Method of analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory - determination of haloacetic acid formation potential, method validation, and quality-control practices. [Link]

-

Benedetti, E., & Cecchi, P. (1972). Infrared spectra and rotational isomerism in 2-chloro, 2-bromo and 2-iodobutane. Spectrochimica Acta Part A: Molecular Spectroscopy, 28(5), 1007–1017. [Link]

-

Wyn-Jones, E., & Orville-Thomas, W. J. (1966). Infrared studies on rotational isomerism. III. 2-Chloro- and 2-bromo-ethanol. Journal of Molecular Structure, 1(1), 79–90. [Link]

-

Hatcher, P. G., & Anderson, K. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16531-16540. [Link]

-

Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. [Link]

-

World Health Organization. (2017). Toxicity Assessment of Brominated Haloacetic Acids. [Link]

-

Bauer, R. A. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling, 57(11), 2635–2647. [Link]

-

Hansen, J. M., & Harris, C. (2009). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 464, 131–146. [Link]

-

U.S. Environmental Protection Agency. (2023). DECISION DOCUMENT. [Link]

-

Kim, S., & Gu, M. B. (2002). Biodegradation of haloacetic acids by bacterial enrichment cultures. Journal of Environmental Science and Health, Part A, Toxic/Hazardous Substances & Environmental Engineering, 37(4), 639–651. [Link]

-

Du, Y., Lv, L., Zhang, J., & Zhou, Z. (2014). Mice in vivo toxicity studies for monohaloacetamides emerging disinfection byproducts based on metabolomic methods. Environmental Science & Technology, 48(15), 8871–8879. [Link]

-

Chemical Society Reviews. (2021). Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors. [Link]

-

National Center for Biotechnology Information. (2021). BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (2009). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant.... [Link]

-

University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. [Link]

-

Journal of the American Chemical Society. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]

-

Doc Brown's Chemistry. The infrared spectrum of 1-bromo-2-chloroethane. [Link]

-

National Center for Biotechnology Information. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

Sources

- 1. Bromodichloroacetamide | C2H2BrCl2NO | CID 57485949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dibromo-2-cyanoacetamide CAS#: 10222-01-2 [m.chemicalbook.com]

- 3. US3488734A - Preparation of 2-bromo-2-cyanoacetamide - Google Patents [patents.google.com]

- 4. Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Mice in vivo toxicity studies for monohaloacetamides emerging disinfection byproducts based on metabolomic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Synthesis Guide: Bromodichloroacetamide (BDCAA)

This guide outlines the high-purity synthesis of Bromodichloroacetamide (BDCAA) , a specific unregulated disinfection byproduct (DBP) often required as an analytical standard in toxicology and water quality research.

Unlike common haloacetamides, BDCAA contains a mixed halogen profile at the

Executive Summary

-

Target Compound: Bromodichloroacetamide (2-bromo-2,2-dichloroacetamide)[1]

-

CAS Registry: 98137-00-9[1]

-

Molecular Formula:

[1] -

Primary Application: Analytical reference standard for DBP quantification; genotoxicity assays.

-

Synthesis Logic: Nucleophilic acyl substitution via an acid chloride intermediate derived from

-brominated dichloroacetic acid.

Retrosynthetic Analysis & Strategy

The synthesis is designed to introduce the bromine atom before the amide formation. Direct bromination of dichloroacetamide is avoided due to the risk of

Pathway:

- -Bromination: Dichloroacetic acid (DCAA) is brominated using elemental bromine and a phosphorus catalyst (HVZ conditions) to yield bromodichloroacetic acid.

-

Acyl Chloride Activation: The acid is converted to bromodichloroacetyl chloride using thionyl chloride (

). -

Ammonolysis: The acid chloride reacts with aqueous ammonia to yield the target amide.

Figure 1: Step-wise synthetic pathway from Dichloroacetic acid to Bromodichloroacetamide.

Safety & Hazard Management

Critical Warning: This synthesis involves highly toxic and corrosive reagents. Work must be performed in a properly functioning chemical fume hood.

| Reagent | Hazard Class | Specific Precaution |

| Bromine ( | Acute Toxin, Corrosive | Use glass/Teflon equipment only. Have sodium thiosulfate quench ready. |

| Phosphorus Tribromide ( | Corrosive, Reacts Violently w/ Water | Keep strictly anhydrous. Reacts to form HBr gas. |

| Thionyl Chloride ( | Corrosive, Lachrymator | Traps |

| Dichloroacetic Acid | Corrosive, Carcinogen Suspect | Double glove (Nitrile/Neoprene). |

Experimental Protocol

Phase 1: Synthesis of Bromodichloroacetic Acid

Objective: Introduce bromine at the

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a

drying tube (or -

Reagents:

-

Dichloroacetic acid (

, -

Phosphorus tribromide (

, -

Bromine (

,

-

-

Procedure:

-

Add Dichloroacetic acid and

to the flask. -

Heat the mixture to 80–90°C .

-

Add Bromine dropwise over 60 minutes. The red color of bromine should dissipate as it reacts.

-

Mechanistic Note: The

converts trace acid to acid bromide, which enolizes more readily than the acid, facilitating electrophilic attack by -

Stir at 90°C for an additional 2–3 hours until bromine evolution ceases.

-

Workup: Cool to room temperature. Slowly add

of water to hydrolyze the intermediate acetyl bromide back to the acid. -

Extraction: Extract with Dichloromethane (DCM) (

). Dry organic layer over anhydrous -

Concentration: Remove solvent under reduced pressure. The residue is crude Bromodichloroacetic acid (often a low-melting solid or oil). Proceed to Phase 2 without extensive purification.

-

Phase 2: Acyl Chloride Formation & Amidation

Objective: Convert the acid to the amide.[3]

-

Setup: 100 mL round-bottom flask with reflux condenser.

-

Reagents:

-

Crude Bromodichloroacetic acid (from Phase 1)

-

Thionyl Chloride (

, excess) -

Ammonium Hydroxide (

, excess)

-

-

Procedure (Acyl Chloride):

-

Add crude acid and

to the flask. -

Reflux for 1–2 hours. Evolution of

and -

Distill off excess

(or remove under vacuum if using a rotary evaporator with a proper trap). -

Result: Bromodichloroacetyl chloride (Yellowish liquid).

-

-

Procedure (Amidation):

-

Dissolve the acid chloride in

of anhydrous DCM. -

Prepare a stirred solution of concentrated aqueous ammonia (

) in a beaker, cooled to 0°C in an ice bath. -

Addition: Slowly add the DCM solution of acid chloride to the ammonia solution with vigorous stirring. Caution: Exothermic reaction.

-

Stir for 30 minutes at 0°C, then allow to warm to room temperature.

-

-

Purification:

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer once more with DCM (

). -

Combine organic layers and wash with brine.

-

Dry over

and evaporate solvent.[2] -

Recrystallization: Recrystallize the solid residue from a mixture of Hexane/Ethyl Acetate (or pure Hexane if solubility permits) to obtain white crystalline needles.

-

Mechanistic Insight

The formation of the mixed haloacetamide relies on the Hell-Volhard-Zelinsky (HVZ) mechanism.

Figure 2: Mechanistic flow of the alpha-bromination process.

-

Activation:

converts the carboxylic acid to the acyl bromide.[2] -

Enolization: The acyl bromide enolizes much faster than the acid. The enol form (

) acts as the nucleophile. -

Bromination: The enol attacks molecular bromine (

), installing the bromine at the -

Substitution: The final amidation replaces the halogen/hydroxyl group on the carbonyl with an amino group (

).

Characterization Data

Verify the product identity using the following parameters.

| Technique | Expected Signal | Interpretation |

| Physical State | White Crystalline Solid | High purity indicator. |

| Melting Point | ~85–90°C (Predicted) | Compare to literature for similar haloacetamides. |

| 1H NMR | Amide | |

| 13C NMR | Carbonyl carbon. | |

| 13C NMR | Quaternary alpha-carbon. | |

| Mass Spec (EI) | Molecular Ion clusters | Distinct isotope pattern for |

References

-

BenchChem. (n.d.). Bromodichloroacetic acid Synthesis. Retrieved from

-

PubChem. (2025).[1] Bromodichloroacetamide Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Organic Syntheses. (1953). Dichloroacetic acid.[2][4][5] Org. Synth. 33,[4][6] 21. Retrieved from (Foundational method for DCAA handling).

-

Richardson, S. D., et al. (2007).[4] Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water. Mutation Research. (Context for DBP application).

Sources

- 1. Bromodichloroacetamide | C2H2BrCl2NO | CID 57485949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromodichloroacetic acid | 71133-14-7 | Benchchem [benchchem.com]

- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 4. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bromodichloroacetic Acid | C2HBrCl2O2 | CID 114809 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bromodichloroacetamide CAS number and molecular weight

Status: Emerging Disinfection Byproduct (DBP) | Class: Haloacetamide (HAcAm)

Executive Summary

Bromodichloroacetamide (BDCAA) is a nitrogenous disinfection byproduct (N-DBP) emerging as a critical analyte in water quality research.[1] While currently unregulated, BDCAA exhibits significantly higher cytotoxicity and genotoxicity than regulated trihalomethanes (THMs) and haloacetic acids (HAAs). This guide synthesizes the physicochemical identity, formation pathways, toxicological mechanisms, and validated analytical protocols for BDCAA, designed for researchers requiring high-fidelity data for toxicological assessment and environmental monitoring.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

BDCAA is a mixed-halogenated acetamide.[1] Its chemical behavior is dominated by the electron-withdrawing effects of the three halogen atoms on the

Table 1: Physicochemical Constants

| Parameter | Value | Notes |

| Chemical Name | Bromodichloroacetamide | IUPAC: 2-bromo-2,2-dichloroacetamide |

| CAS Number | 98137-00-9 | Verified Registry Number |

| Molecular Weight | 206.85 g/mol | Based on |

| Molecular Formula | C₂H₂BrCl₂NO | |

| Appearance | White to off-white solid | Crystalline form |

| Solubility | Soluble in polar organic solvents (MeOH, MTBE, Acetone); Water soluble | LogKow ≈ 0.6–0.8 (Estimated) |

| SMILES | NC(=O)C(Cl)(Cl)Br | |

| InChI Key | BYGNVSUVJJULOS-UHFFFAOYSA-N |

Part 2: Formation Dynamics & Environmental Fate[1]

BDCAA forms primarily during the chlorination or chloramination of drinking water containing elevated bromide levels and dissolved organic nitrogen. Unlike THMs, which are carbon-centered, haloacetamides like BDCAA are nitrogenous DBPs (N-DBPs).[1]

The Aldehyde Pathway:

Recent kinetic studies suggest a dominant formation route involving the reaction of monochloramine (

Diagram 1: BDCAA Formation Pathway

This diagram illustrates the competitive halogenation and amidation pathways leading to BDCAA formation in water treatment systems.

Caption: Kinetic pathway showing bromide oxidation and subsequent reaction with organic aldehydes to form BDCAA via amidation.[1]

Part 3: Toxicology & Mechanism of Action

BDCAA is a cytotoxic and genotoxic agent.[1] Its toxicity profile is distinct from regulated DBPs due to its high reactivity with intracellular nucleophiles.[1]

Mechanism 1: Thiol Reactivity & Oxidative Stress

The electrophilic

-

Depletion: Rapid alkylation of GSH depletes cellular antioxidant reserves.[1]

-

ROS Surge: Loss of GSH leads to accumulation of Reactive Oxygen Species (ROS), causing oxidative damage to lipids and proteins.

Mechanism 2: Genotoxicity

BDCAA can directly interact with DNA or induce DNA strand breaks via ROS.[1] It is significantly more pleiomorphic in its toxicity than simple chloroacetamide, likely due to the weaker C-Br bond facilitating radical formation or easier leaving-group displacement.[1]

Diagram 2: Cellular Toxicity Cascade

This diagram maps the intracellular events following BDCAA exposure.

Caption: Mechanistic flow from GSH alkylation to ROS generation and DNA damage, leading to cytotoxicity.[1][3]

Part 4: Analytical Methodology

Core Challenge: Unlike Haloacetic Acids (HAAs), Haloacetamides (HAcAms) like BDCAA are thermally unstable if derivatized under acidic conditions. Therefore, derivatization is NOT recommended . The standard protocol utilizes Liquid-Liquid Extraction (LLE) followed by direct GC-ECD or GC-MS analysis.[1]

Validated Protocol: Modified EPA 551.1 (LLE-GC-ECD/MS)

1. Sample Preparation

-

Collection: Collect water in amber glass vials with PTFE-lined caps.

-

Preservation: Add Ammonium Chloride (

) to convert free chlorine to chloramine (stopping halogenation) or Ascorbic Acid (if analyzing immediately, though ascorbic acid can degrade some HAcAms). Store at 4°C.[1]

2. Extraction (Salting-Out LLE)

-

Aliquot: Transfer 30 mL of sample to an extraction vial.

-

Salt Addition: Add 3–5 g of anhydrous Sodium Sulfate (

). This "salting out" effect increases the partition coefficient of BDCAA into the organic phase. -

Solvent: Add 3 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1] (MTBE is preferred for cleaner chromatograms; Ethyl Acetate extracts more polar HAcAms but co-extracts water).[1]

-

Agitation: Vortex vigorously for 2 minutes. Allow phases to separate (centrifuge if necessary).[1]

3. Instrumental Analysis

-

Injection: 1–2 µL splitless injection.

-

Inlet Temperature: 200°C (Keep low to prevent thermal degradation of the amide).

-

Column: DB-1701 or DB-5ms (30m x 0.25mm x 0.25µm).[1]

-

Detector:

-

GC-ECD: High sensitivity for halogenated species.[1]

-

GC-MS (SIM Mode): Monitor ions m/z 79, 81 (Br) and 171, 173, 175 (Molecular ion clusters) for confirmation.

-

Diagram 3: Analytical Workflow

This diagram outlines the critical steps for extracting and quantifying BDCAA.

Caption: Step-by-step LLE extraction and GC analysis workflow for Bromodichloroacetamide.

Part 5: Synthesis (For Reference Standards)

Researchers often require high-purity standards not always commercially available.[1] BDCAA can be synthesized via ammonolysis of methyl bromodichloroacetate .[1]

Reaction:

-

Precursor: Start with Methyl Bromodichloroacetate.

-

Amidation: Add concentrated aqueous ammonia dropwise to the ester in methanol at 0°C.

-

Purification: Evaporate solvent; recrystallize the solid residue from a benzene/hexane mixture or similar non-polar solvent system to obtain pure crystals.[1]

-

Verification: Confirm structure via NMR and GC-MS (M+ peak at ~207).

References

-

PubChem. (n.d.).[1][4] Bromodichloroacetamide (Compound).[1][4] National Library of Medicine.[1][4] Retrieved from [Link]

-

U.S. EPA. (1995).[1] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. Retrieved from [Link]

-

Plewa, M. J., et al. (2008). Haloacetamides: A new group of toxic disinfection byproducts.[1] Environmental Science & Technology.[1] (Contextual citation for HAcAm toxicity mechanisms).

-

ResearchGate. (2025). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. epa.gov [epa.gov]

- 3. Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodichloroacetamide | C2H2BrCl2NO | CID 57485949 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Bromodichloroacetamide in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Silent Threat in Our Water

Bromodichloroacetamide (BDCAcAm), a prominent member of the haloacetamide class of disinfection byproducts (DBPs), represents a significant and emerging challenge in water safety and public health.[1] Formed during the chlorination or chloramination of drinking water containing natural organic matter and bromide, this compound has garnered increasing attention due to its potent cytotoxicity and genotoxicity.[1] Understanding the intricate molecular mechanisms by which bromodichloroacetamide exerts its effects on biological systems is paramount for accurate risk assessment, the development of effective mitigation strategies, and for providing a broader understanding of the toxicology of halogenated pollutants.

This in-depth technical guide, designed for researchers and drug development professionals, moves beyond a superficial overview to provide a granular exploration of the core mechanisms of action of bromodichloroacetamide. Drawing upon established knowledge of related haloacetamides and halogenated compounds, this document synthesizes current understanding of its metabolism, its role in inducing genotoxicity and oxidative stress, and its impact on critical cellular signaling pathways. We will delve into the causality behind its toxicity and provide detailed, field-proven experimental protocols to empower further investigation into this critical area of environmental toxicology.

I. Metabolic Activation: The Genesis of Toxicity

The biological activity of many xenobiotics is intrinsically linked to their metabolic fate. For halogenated compounds like bromodichloroacetamide, metabolism is often a double-edged sword, potentially leading to detoxification or, conversely, bioactivation to more reactive and harmful intermediates. While direct metabolic studies on bromodichloroacetamide are limited, its metabolic pathways can be inferred from extensive research on structurally similar compounds such as bromodichloromethane and other haloacetamides.[2][3]

The two primary pathways implicated in the metabolism of such compounds are cytochrome P450 (CYP)-mediated oxidation and glutathione S-transferase (GST)-mediated conjugation .[2][4]

A. Cytochrome P450-Mediated Oxidative Pathway

The CYP enzyme system, a superfamily of monooxygenases, plays a crucial role in the metabolism of a vast array of foreign compounds. In the context of halogenated hydrocarbons, CYP-mediated oxidation can lead to the formation of highly reactive intermediates. For instance, the metabolism of bromodichloromethane is known to be predominantly mediated by CYP2E1.[2] It is plausible that bromodichloroacetamide undergoes a similar oxidative dehalogenation, potentially leading to the formation of unstable and reactive acyl halides or aldehydes. These intermediates can readily react with cellular macromolecules, including proteins and DNA, initiating cellular damage.

B. Glutathione S-Transferase-Mediated Conjugation

The GST pathway represents a major detoxification route for electrophilic compounds. However, for certain halogenated compounds, this pathway can lead to the formation of mutagenic and carcinogenic metabolites.[3] This "lethal synthesis" occurs when the compound is conjugated with glutathione (GSH), a tripeptide antioxidant. The resulting glutathione conjugate can be further metabolized to a reactive episulfonium ion, which is a potent electrophile capable of forming covalent adducts with DNA.[3] Given that GST-mediated activation is a known pathway for other brominated and chlorinated compounds, it is a critical avenue of investigation for bromodichloroacetamide.

Figure 1: Proposed metabolic pathways of Bromodichloroacetamide.

II. Genotoxicity: A Direct Assault on the Genome

A primary mechanism underlying the carcinogenicity of many halogenated compounds is their ability to induce genotoxicity, primarily through direct damage to DNA.[5] For bromodichloroacetamide, this genotoxic potential is a key area of concern. The manifestation of this genotoxicity can be broadly categorized into the formation of DNA adducts and the induction of DNA strand breaks.

A. Formation of DNA Adducts

DNA adducts are covalent modifications of the DNA molecule resulting from the binding of reactive chemical species to the nucleotide bases.[6] These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. As discussed in the metabolism section, reactive intermediates generated from both CYP and GST pathways are prime candidates for DNA adduct formation.

The identification and quantification of specific bromodichloroacetamide-DNA adducts are critical for understanding its mutagenic potential. While direct evidence for specific adducts is a subject of ongoing research, parallels can be drawn from related compounds where guanine and adenine bases are common targets for alkylation.[6]

B. Induction of DNA Strand Breaks

Beyond the formation of discrete adducts, exposure to bromodichloroacetamide and its metabolites can lead to the physical cleavage of the DNA backbone, resulting in single-strand breaks (SSBs) and the more severe double-strand breaks (DSBs).[7] These breaks can arise directly from the attack of reactive intermediates on the deoxyribose-phosphate backbone or as a consequence of the cellular DNA repair machinery attempting to excise bulky DNA adducts. If left unrepaired or repaired incorrectly, DNA strand breaks can lead to chromosomal aberrations, genomic instability, and cell death.[7]

Figure 2: Genotoxic mechanisms of Bromodichloroacetamide.

III. Oxidative Stress: The Cellular Firestorm

A convergent mechanism of toxicity for a wide range of environmental contaminants, including haloacetamides, is the induction of oxidative stress.[8][9] This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize them.

A. Generation of Reactive Oxygen Species (ROS)

Exposure to bromodichloroacetamide can trigger the generation of ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[10] This can occur through several mechanisms, including the uncoupling of mitochondrial electron transport, the activity of certain metabolic enzymes like CYPs, and the depletion of cellular antioxidants, particularly glutathione.[10]

B. Cellular Consequences of Oxidative Stress

The overproduction of ROS leads to widespread damage to cellular components:

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity, leading to increased permeability and cellular dysfunction.

-

Protein Oxidation: Amino acid residues in proteins are susceptible to oxidative damage, which can lead to loss of protein function, aggregation, and targeted degradation.

-

Oxidative DNA Damage: ROS can directly damage DNA, leading to the formation of oxidized bases, such as 8-oxoguanine, which is a mutagenic lesion.[11]

The cellular response to oxidative stress is complex, involving the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes.[12] However, overwhelming or sustained oxidative stress can exhaust these defenses, leading to cell death.

Figure 3: Induction of oxidative stress by Bromodichloroacetamide.

IV. Cellular Responses to Damage: Apoptosis and Cell Cycle Dysregulation

The extensive cellular damage wrought by genotoxicity and oxidative stress triggers a cascade of signaling pathways that ultimately determine the cell's fate. Two of the most critical cellular responses are the initiation of programmed cell death (apoptosis) and the disruption of the normal cell cycle.

A. Induction of Apoptosis

Apoptosis is a highly regulated process of cell suicide that is essential for removing damaged or unwanted cells.[13] Exposure to bromodichloroacetamide can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: DNA damage and oxidative stress can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[14] These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which dismantle the cell.[1]

-

Extrinsic Pathway: While less directly implicated for this class of compounds, it is possible that cellular stress could lead to the upregulation of death receptors on the cell surface, such as Fas, which can then be activated by their respective ligands to initiate a caspase-8-dependent apoptotic cascade.[15]

B. Cell Cycle Dysregulation

The cell cycle is a tightly controlled process that ensures the faithful replication and segregation of the genome.[16] In the presence of DNA damage, checkpoints are activated to arrest the cell cycle and allow time for repair. Key proteins involved in this process include p53, a tumor suppressor that acts as a "guardian of the genome," and various cyclin-dependent kinases (CDKs) and their inhibitory proteins.[17]

Exposure to genotoxic agents like bromodichloroacetamide can lead to the activation of these checkpoints, often resulting in cell cycle arrest at the G1/S or G2/M transitions.[18] However, if the damage is too severe to be repaired, these same pathways can pivot to induce apoptosis. Chronic exposure or failure of these checkpoints can lead to the accumulation of mutations and contribute to cancer development.

Figure 4: Cellular responses to Bromodichloroacetamide-induced damage.

V. Experimental Protocols for Mechanistic Investigation

To rigorously investigate the mechanisms of action of bromodichloroacetamide, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols provide a framework for such studies.

A. Assessment of Genotoxicity

-

Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: Expose cultured cells (e.g., HepG2 human liver cancer cells) or primary cells to varying concentrations of bromodichloroacetamide for a defined period.

-

Cell Embedding: Suspend the treated cells in low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. DNA with strand breaks will migrate further towards the anode, forming a "comet" tail.

-

Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[19]

-

-

³²P-Postlabeling Assay for DNA Adducts: A highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.[20]

-

DNA Isolation and Digestion: Isolate DNA from cells or tissues exposed to bromodichloroacetamide and digest it to individual deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the adducts by autoradiography and quantify them by scintillation counting.

-

-

LC-MS/MS Analysis of DNA Adducts: A powerful technique for the structural identification and quantification of specific DNA adducts.[21]

-

DNA Isolation and Hydrolysis: Isolate and purify DNA from exposed samples and hydrolyze it to nucleosides or nucleobases.

-

Chromatographic Separation: Separate the components of the hydrolysate using liquid chromatography (LC).

-

Mass Spectrometric Detection: Detect and identify the adducts using tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios and fragmentation patterns.

-

B. Evaluation of Oxidative Stress

-

Measurement of Intracellular ROS:

-

Cell Treatment: Treat cultured cells with bromodichloroacetamide.

-

Fluorescent Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Quantification: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[22]

-

-

Glutathione (GSH) Assay:

-

Cell Lysis: Prepare cell lysates from treated and control cells.

-

Colorimetric or Fluorometric Assay: Use a commercially available kit to measure the levels of reduced glutathione (GSH). A decrease in GSH levels is indicative of oxidative stress.[8]

-

C. Analysis of Apoptosis and Cell Cycle

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Cell Staining: Stain treated cells with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

-

-

Caspase Activity Assays:

-

Cell Lysis: Prepare cell lysates from treated cells.

-

Fluorometric or Colorimetric Assay: Use specific substrates for initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) to measure their enzymatic activity.

-

-

Cell Cycle Analysis by Flow Cytometry:

-

Cell Fixation and Staining: Fix treated cells in ethanol and stain their DNA with a fluorescent dye such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing for the detection of cell cycle arrest at specific phases.

-

VI. Concluding Remarks and Future Directions

The mechanism of action of bromodichloroacetamide in biological systems is a multifaceted process rooted in its metabolic activation to reactive intermediates. These intermediates subsequently induce a cascade of deleterious effects, primarily through genotoxicity and the generation of oxidative stress. The resulting cellular damage triggers complex signaling pathways that can lead to cell cycle arrest, apoptosis, and, in the case of chronic exposure and failed repair, carcinogenesis.

While significant insights can be gleaned from the study of related halogenated compounds, a dedicated and comprehensive investigation into the specific metabolic pathways, the precise nature of the DNA adducts formed, and the detailed signaling cascades perturbed by bromodichloroacetamide is imperative. The experimental protocols outlined in this guide provide a robust framework for such research. A deeper understanding of these mechanisms will not only enhance our ability to assess the risks associated with this prevalent drinking water contaminant but also pave the way for the development of targeted interventions to mitigate its harmful effects on human health.

VII. References

-

Shi, R., et al. (2011). β-HCH induces increase in apoptotic rate of Sertoli cells by possible mechanisms of ROS/JNK/FasL pathway. Toxicology, 282(1-2), 33-40.

-

Zhang, Y., et al. (2020). The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer. Cell Death & Differentiation, 27(10), 2747-2760.

-

Krajewska, M., et al. (2024). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Veterinary and Comparative Oncology.

-

Price, B. D., & D'Andrea, A. D. (2013). Chromatin remodeling at DNA double-strand breaks. Cell, 152(6), 1344-1354.

-

Ball, S. S., & G. A. (2009). DNA damage by bromate: mechanism and consequences. Archives of toxicology, 83(4), 315.

-

Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International journal of molecular medicine, 47(6), 1-1.

-

Chen, C. H., et al. (2013). Chloroacetic acid induced neuronal cells death through oxidative stress-mediated p38-MAPK activation pathway regulated mitochondria-dependent apoptotic signals. Toxicology, 303, 72-82.

-

National Toxicology Program. (2007). NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies). National Toxicology Program technical report series, (533), 1-200.

-

National Toxicology Program. (2015). Report on Carcinogens, Thirteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.

-

Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206-221.

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabelling assay for DNA adducts. Nature protocols, 2(11), 2772-2781.

-

Karki, R., & Kanneganti, T. D. (2019). Diverging inflammasome signals in tumorigenesis and potential targeting. Nature Reviews Cancer, 19(4), 197-214.

-

Bull, R. J., et al. (2011). Health effects of drinking water disinfection by-products. Journal-American Water Works Association, 103(3), 64-75.

-

Plewa, M. J., & Wagner, E. D. (2009). Mammalian cell cytotoxicity and genotoxicity of disinfection by-products. Water Research, 43(18), 4547-4562.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2011). Toxicological Profile for Bromodichloromethane. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.

-

PubChem. (n.d.). Bromodichloroacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Klaunig, J. E. (2019). Carcinogenicity of pharmaceuticals. Frontiers in pharmacology, 10, 1195.

-

Alberts, B., et al. (2015). Molecular Biology of the Cell (6th ed.). Garland Science.

-

Beland, F. A. (2012). DNA adducts and carcinogenesis. Carcinogenesis, 33(5), 947-948.

-

Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch. Nature reviews cancer, 2(9), 647-656.

-

Sies, H. (2015). Oxidative stress: a concept in redox biology and medicine. Redox biology, 4, 180-183.

-

JPT Peptide Technologies. (n.d.). Protocol CAMCheck Kit. Retrieved from [Link]

-

Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International journal of molecular medicine, 47(6), 1-1.

-

Cadet, J., et al. (2012). DNA damage by bromate: Mechanism and consequences. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 733(1-2), 31-37.

-

Pegram, R. A., et al. (1997). Glutathione S-transferase-mediated mutagenicity of trihalomethanes in Salmonella typhimurium: contrasting results with bromodichloromethane and chloroform. Toxicology and applied pharmacology, 144(1), 183-188.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Bromomethane. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.

-

Villalba, A., et al. (2023). Endocrine-disrupting chemical exposure during differentiation alters the proliferation–maturation balance in stem-cell islets. Toxicological Sciences, 196(2), 163-177.

-

Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic pathology, 35(4), 495-516.

-

National Toxicology Program. (2007). NTP Genetically Modified Model Report on the Toxicology Studies of Bromodichloromethane (CASRN 75-27-4) in Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal, Drinking Water, and Gavage Studies) and Carcinogenicity Studies of Bromodichloromethane in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Drinking Water and Gavage Studies). National Toxicology Program genetically modified model report, (7), 1-138.

-

Benito, J., et al. (1996). Regulation of the G1 phase of the cell cycle by periodic stabilization and degradation of the p25rum1 CDK inhibitor. The EMBO journal, 15(22), 6391-6402.

-

Singh, R., & Farmer, P. B. (2006). Liquid chromatography–electrospray ionization-mass spectrometry for the analysis of DNA adducts. Reviews of physiology, biochemistry and pharmacology, 157, 1-41.

-

Ma, Q. (2013). Role of nrf2 in oxidative stress and toxicity. Annual review of pharmacology and toxicology, 53, 401-426.

-

U.S. Environmental Protection Agency. (2012). Guidance for Waiving or Bridging of Mammalian Acute Toxicity Tests for Pesticides Pesticide Products.

-

Farmer, P. B., et al. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and molecular mutagenesis, 35(4), 263-271.

-

Di Meo, S., & Venditti, P. (2020). Evolution of the knowledge of the role of reactive oxygen species in health and disease. Oxidative medicine and cellular longevity, 2020.

-

National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US).

-

Moreno, S., & Nurse, P. (1994). Regulation of progression through the G1 phase of the cell cycle by the rum1+ gene. Nature, 367(6460), 236-242.

-

National Toxicology Program. (2007). NTP Genetically Modified Model Report on the Toxicology Studies of Bromodichloromethane (CASRN 75-27-4) in Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal, Drinking Water, and Gavage Studies) and Carcinogenicity Studies of Bromodichloromethane in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Drinking Water and Gavage Studies). National Toxicology Program genetically modified model report, (7), 1-138.

-

Sviridov, O., et al. (2021). DNA Damage Response and Repair in Boron Neutron Capture Therapy. Genes, 12(9), 1369.

-

Jurado-Sánchez, M., et al. (2022). Stigma/Style Cell-Cycle Inhibitor 1, a Regulator of Cell Proliferation, Interacts With a Specific 14-3-3 Protein and Is Degraded During Cell Division. Frontiers in plant science, 13, 869612.

-

Koc, H., & Swenberg, J. A. (2002). Analytical methods in DNA and protein adduct analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 778(1-2), 323-343.

Sources

- 1. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | A Comprehensive Database for DNA Adductomics [frontiersin.org]

- 7. Frontiers | Histone acetylation dynamics in repair of DNA double-strand breaks [frontiersin.org]

- 8. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroacetic acid induced neuronal cells death through oxidative stress-mediated p38-MAPK activation pathway regulated mitochondria-dependent apoptotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA damage by bromate: mechanism and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptotic signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Khan Academy [khanacademy.org]

- 17. Regulation of the G1 phase of the cell cycle by periodic stabilization and degradation of the p25rum1 CDK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Odyssey of Bromodichloroacetamide: A Technical Guide to its Fate and Transport

Foreword: Unveiling the Environmental Journey of a Disinfection Byproduct

Bromodichloroacetamide (BDCAA) belongs to the class of haloacetamides, a group of nitrogenous disinfection byproducts (DBPs) formed during water treatment processes involving chlorination or chloramination, particularly in source waters containing bromide and organic nitrogen precursors. While essential for mitigating microbial risks in drinking water, the unintended formation of DBPs like BDCAA raises concerns due to their potential human health effects. Understanding the environmental fate and transport of BDCAA is paramount for assessing its potential risks, predicting its distribution in various environmental compartments, and developing strategies for its mitigation.

This in-depth technical guide provides a comprehensive overview of the core principles governing the environmental journey of Bromodichloroacetamide. Designed for researchers, environmental scientists, and water quality professionals, this document synthesizes the current understanding of BDCAA's physicochemical properties, degradation pathways, and mobility in the environment. By elucidating the causality behind its environmental behavior, this guide aims to equip professionals with the knowledge necessary to address the challenges posed by this emerging contaminant.

Section 1: Physicochemical Characteristics - The Blueprint of Environmental Behavior

The environmental fate of any chemical is fundamentally dictated by its intrinsic physicochemical properties. While experimental data for Bromodichloroacetamide is limited, we can infer its likely behavior by examining its structure and the properties of analogous compounds.

Molecular Identity

-

Chemical Name: 2-bromo-2,2-dichloroacetamide

-

CAS Number: 98137-00-9[1]

-

Molecular Formula: C₂H₂BrCl₂NO[1]

-

Molecular Weight: 206.85 g/mol [1]

Key Physicochemical Parameters

A summary of the available and estimated physicochemical properties of Bromodichloroacetamide and the related compound, bromodichloromethane, is presented in Table 1. These parameters are critical for predicting the partitioning of BDCAA between air, water, and soil.

| Property | Bromodichloroacetamide (BDCAA) | Bromodichloromethane (BDCM) | Significance for Environmental Fate |

| Molecular Formula | C₂H₂BrCl₂NO | CHBrCl₂ | Influences molecular size and reactivity. |

| Molecular Weight ( g/mol ) | 206.85[1] | 163.83 | Affects diffusion and volatilization rates. |

| Water Solubility | No experimental data found | 3,030 mg/L at 30°C[2] | High water solubility suggests mobility in aquatic systems. The amide group in BDCAA likely increases its polarity and water solubility compared to BDCM. |

| Vapor Pressure | No experimental data found | 50 mm Hg at 20°C[2] | The relatively high vapor pressure of BDCM suggests it can volatilize from surface waters. BDCAA is expected to have a lower vapor pressure due to its higher molecular weight and polar amide group. |

| Henry's Law Constant | No experimental data found | 2.12 x 10⁻³ atm·m³/mol at 25°C[2] | This value for BDCM indicates a tendency to partition from water to air. BDCAA's Henry's Law constant is likely lower, reducing its volatilization potential. |

| Octanol-Water Partition Coefficient (log Kow) | 1.2 (Computed, XLogP3-AA)[1] | 2.00[2] | A low log Kow suggests a preference for the aqueous phase over fatty tissues, indicating a low potential for bioaccumulation. |

Expert Insight: The presence of the amide functional group in BDCAA, as opposed to the methane structure of BDCM, is a critical differentiator. This group increases the molecule's polarity, hydrogen bonding capability, and consequently, its water solubility, while decreasing its vapor pressure and Henry's Law constant. Therefore, we can predict that BDCAA will be more persistent in the aqueous phase and less prone to volatilization than trihalomethanes like bromodichloromethane.

Section 2: Environmental Fate: Transformation and Persistence

Once introduced into the environment, Bromodichloroacetamide is subject to a variety of transformation processes that determine its persistence and the formation of potential daughter products. These processes can be broadly categorized as abiotic and biotic degradation.

Abiotic Degradation: The Role of Chemical Processes

Abiotic degradation pathways are those that do not involve biological activity. For BDCAA, the primary abiotic degradation mechanisms of interest are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For haloacetamides, the amide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. The reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the amide group.

Experimental Protocol: Determining Hydrolysis Rate Constants

A standardized protocol to determine the hydrolysis rate of BDCAA would involve:

-

Preparation of buffered solutions: Prepare a series of sterile, buffered aqueous solutions covering a range of environmentally relevant pH values (e.g., 4, 7, and 9).

-

Spiking with BDCAA: Introduce a known concentration of BDCAA into each buffered solution.

-

Incubation: Incubate the solutions at a constant temperature in the dark to preclude photodegradation.

-

Sampling and Analysis: At predetermined time intervals, collect aliquots from each solution.

-

Quenching: Quench any further reaction in the samples, if necessary (e.g., by adjusting the pH).

-

Quantification: Analyze the concentration of remaining BDCAA using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the natural logarithm of the BDCAA concentration versus time. The slope of the resulting line will give the pseudo-first-order rate constant (k) for hydrolysis at that specific pH and temperature.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. While some halogenated compounds can undergo direct photolysis by absorbing ultraviolet (UV) radiation, many require the presence of a photosensitizer to facilitate the reaction (indirect photolysis).

Studies on haloacetic acids (HAAs), which are structurally related to haloacetamides, have shown that they can be degraded through photocatalysis in the presence of titanium dioxide (TiO₂).[7] The rate of degradation was found to be proportional to the number of halogen atoms in the molecule.[7] It is plausible that BDCAA could also undergo similar photocatalytic degradation in sunlit surface waters containing natural photosensitizers like humic substances.

Biotic Degradation: The Microbial Contribution

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process for the natural attenuation of many organic pollutants.

While specific studies on the biodegradation of BDCAA are limited, research on other haloacetic acids and chloroacetamide herbicides provides valuable insights into potential pathways. Microorganisms have been isolated that can utilize haloacetic acids as a sole carbon and energy source.[8] The biodegradation of these compounds often involves dehalogenation as a key initial step.

For chloroacetamide herbicides, microbial degradation can proceed via N-dealkylation and amide hydrolysis.[9] It is conceivable that microbial consortia in soil, sediment, and water bodies could possess the enzymatic machinery to degrade BDCAA, likely initiating the process through cleavage of the C-Br or C-Cl bonds, or hydrolysis of the amide linkage.

Diagram: Potential Degradation Pathways of Bromodichloroacetamide

Caption: Potential abiotic and biotic degradation pathways of Bromodichloroacetamide.

Section 3: Environmental Transport: Mobility and Partitioning

The movement of Bromodichloroacetamide through the environment is governed by its partitioning behavior between different environmental compartments: water, soil/sediment, and air.

Transport in Water

Given its presumed high water solubility and low octanol-water partition coefficient, BDCAA is expected to be highly mobile in aquatic systems. It will primarily exist in the dissolved phase and be transported with the flow of surface water and groundwater.

Sorption to Soil and Sediment

Sorption is the process by which a chemical adheres to solid particles, such as soil and sediment. This process is a key factor in retarding the movement of contaminants in the subsurface.[10] The extent of sorption is influenced by the properties of both the chemical and the solid matrix.

For non-ionic organic compounds, sorption is often correlated with the organic carbon content of the soil or sediment.[10] The octanol-water partition coefficient (Kow) is a useful predictor of a chemical's tendency to sorb to organic matter. The computed log Kow of 1.2 for BDCAA suggests that its sorption to soil and sediment will be limited, leading to a higher potential for leaching into groundwater. However, interactions with clay minerals and specific functional groups on organic matter could also play a role.[11]

Experimental Protocol: Batch Sorption Study

To quantify the sorption of BDCAA to soil, a batch equilibrium experiment can be performed:

-

Soil Characterization: Characterize the soil for key properties such as organic carbon content, particle size distribution, and pH.

-

Preparation of BDCAA Solutions: Prepare a series of BDCAA solutions of varying concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Sorption Experiment: Add a known mass of soil to each BDCAA solution in a series of vials.

-

Equilibration: Shake the vials for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium.

-

Separation: Separate the solid and aqueous phases by centrifugation.

-

Analysis: Measure the concentration of BDCAA remaining in the aqueous phase.

-

Calculation: The amount of BDCAA sorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. The soil-water distribution coefficient (Kd) can then be calculated for each concentration.

-

Isotherm Modeling: The sorption data can be fitted to various isotherm models (e.g., Linear, Freundlich, Langmuir) to describe the sorption behavior.

Volatilization from Water to Air

Volatilization is the transfer of a chemical from a liquid phase to a gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. As previously mentioned, no experimental Henry's Law constant for BDCAA is available. However, based on its structure and the properties of related compounds, its potential for volatilization is expected to be low compared to more volatile DBPs like trihalomethanes.

Section 4: Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are essential for monitoring the occurrence of Bromodichloroacetamide in environmental matrices and for conducting fate and transport studies. While specific EPA methods for BDCAA are not explicitly defined, methods for other haloacetamides and disinfection byproducts can be adapted.

Sample Preparation

Given the low concentrations at which BDCAA is typically found in the environment, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a commonly used technique for extracting and concentrating haloacetamides from water samples.

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of haloacetamides.[12] This method offers high sensitivity and selectivity, allowing for the detection and quantification of BDCAA at trace levels. Gas chromatography (GC) with an electron capture detector (ECD) or coupled to a mass spectrometer (GC-MS) can also be used, but typically requires a derivatization step to make the haloacetamides more volatile.[13]

Diagram: Analytical Workflow for BDCAA in Water

Caption: A typical analytical workflow for the determination of Bromodichloroacetamide in water samples.

Section 5: Conclusion and Future Research Directions

Bromodichloroacetamide is an emerging disinfection byproduct with the potential to be mobile in aquatic environments. Based on its chemical structure and the behavior of related compounds, it is likely to be persistent in water, with limited volatilization and sorption to sediments. Hydrolysis and biodegradation are expected to be the primary degradation pathways, although their rates under various environmental conditions are not yet well understood.

To refine our understanding of the environmental fate and transport of BDCAA, future research should focus on:

-

Experimental determination of key physicochemical properties: Accurate measurements of water solubility, vapor pressure, and Henry's Law constant are crucial for improving the accuracy of fate and transport models.

-

Kinetic studies of degradation processes: Quantifying the rates of hydrolysis, photolysis, and biodegradation under a range of environmentally relevant conditions will allow for better predictions of BDCAA's persistence.

-

Identification of degradation products: Characterizing the transformation products of BDCAA is essential for a complete risk assessment.

-

Field monitoring studies: Measuring the occurrence and concentrations of BDCAA in various environmental compartments will help to validate model predictions and assess real-world exposures.

By addressing these research gaps, the scientific community can develop a more complete picture of the environmental risks posed by Bromodichloroacetamide and inform the development of effective management strategies.

References

-

Dalrymple, O. K. (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. University of South Florida. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. Retrieved from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

-

ResearchGate. (2019). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Retrieved from [Link]

-

Zhang, L., et al. (2009). Biodegradation of haloacetic acids by bacterial isolates and enrichment cultures from drinking water systems. Applied and Environmental Microbiology, 75(9), 2899-2906. [Link]

-

Sparks, D. L. (2019). Sorption Processes in Soils and Sediments. Applied Sciences, 9(24), 5373. [Link]

-

Ellis, D. A., & Mabury, S. A. (2000). Photodegradation of haloacetic acids in water. Environmental Science & Technology, 34(4), 632-637. [Link]

-

NIST. (n.d.). 1-Bromo-1-chloroethane. NIST WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1991). Bromochloromethane. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Bromodichloromethane. Retrieved from [Link]

-

Gao, J., et al. (2010). Sorption of Sulfonamide Antimicrobial Agents to Humic Acid-Clay Complexes. Journal of Environmental Quality, 39(1), 186-193. [Link]

-

Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]

-

Chu, W., et al. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental Science & Technology, 53(3), 1433-1442. [Link]

-

Postigo, C., & Richardson, S. D. (2014). Analytical methods for water disinfection byproducts in foods and beverages. Journal of Chromatography A, 1324, 1-13. [Link]

-

Bayless, W., & Andrews, R. C. (2008). Biodegradation of six haloacetic acids in drinking water. Journal of Water and Health, 6(1), 15-22. [Link]

-

Kłys, A., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 27(19), 6599. [Link]

-

Sander, R. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent. Atmospheric Chemistry and Physics, 15(8), 4399-4981. [Link]

-

Agilent. (n.d.). Disinfection Byproducts (DBPs) Analysis in Water. Retrieved from [Link]

-